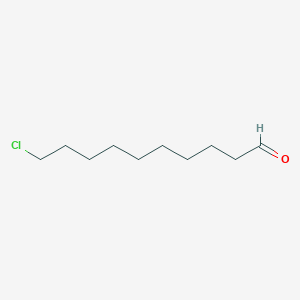
Decanal, 10-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanal, 10-chloro-: is an organic compound with the chemical formula C10H21ClO 10-chlorodecanal . This compound is a derivative of decanal, where a chlorine atom is substituted at the 10th position of the decanal chain. Decanal, 10-chloro- is a colorless to pale yellow liquid with a characteristic odor. It is used in various industrial applications, including as an intermediate in organic synthesis and in the production of fragrances and flavors.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of decanal, 10-chloro- typically begins with decanol or decanal as the starting material.
Chlorination: The primary method involves the chlorination of decanal. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chlorine atom at the 10th position.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. The temperature and reaction time are carefully controlled to ensure selective chlorination.
Industrial Production Methods:
Large-Scale Production: For industrial-scale production, the process is optimized for high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain decanal, 10-chloro- with high purity.
化学反応の分析
Types of Reactions:
Oxidation: Decanal, 10-chloro- can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of decanal, 10-chloro- can yield the corresponding alcohol, 10-chlorodecanol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The chlorine atom in decanal, 10-chloro- can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium azide (NaN3) can yield 10-azidodecanal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Sodium azide (NaN3), nucleophilic reagents, appropriate solvents.
Major Products:
Oxidation: 10-chlorodecanoic acid.
Reduction: 10-chlorodecanol.
Substitution: 10-azidodecanal and other substituted derivatives.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Decanal, 10-chloro- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions: It serves as a reagent in various chemical reactions, including Grignard reactions and nucleophilic substitutions.
Biology and Medicine:
Antimicrobial Agent: Research has shown that decanal, 10-chloro- exhibits antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Industry:
Fragrance and Flavor Industry: Decanal, 10-chloro- is used in the production of fragrances and flavors due to its characteristic odor. It is added to perfumes, cosmetics, and food products to enhance their aroma.
作用機序
Molecular Targets and Pathways:
Antimicrobial Activity: The antimicrobial action of decanal, 10-chloro- is attributed to its ability to disrupt the cell membrane of microorganisms. The chlorine atom enhances its reactivity, allowing it to interact with and damage microbial cell walls.
Chemical Reactions: In chemical reactions, the chlorine atom in decanal, 10-chloro- acts as a leaving group, facilitating nucleophilic substitution and other reactions.
類似化合物との比較
Decanal: Decanal is the parent compound of decanal, 10-chloro-. It lacks the chlorine atom and has different chemical and physical properties.
10-Chlorodecanol: This compound is the reduced form of decanal, 10-chloro-, where the aldehyde group is reduced to an alcohol.
10-Azidodecanal: This compound is formed by substituting the chlorine atom in decanal, 10-chloro- with an azide group.
Uniqueness:
Reactivity: The presence of the chlorine atom in decanal, 10-chloro- enhances its reactivity compared to decanal, making it more versatile in chemical reactions.
Applications: Decanal, 10-chloro- has unique applications in the fragrance and flavor industry due to its characteristic odor, which is not present in decanal or its other derivatives.
特性
CAS番号 |
874963-99-2 |
|---|---|
分子式 |
C10H19ClO |
分子量 |
190.71 g/mol |
IUPAC名 |
10-chlorodecanal |
InChI |
InChI=1S/C10H19ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2 |
InChIキー |
SLOZHIWRDRLZGW-UHFFFAOYSA-N |
正規SMILES |
C(CCCCC=O)CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
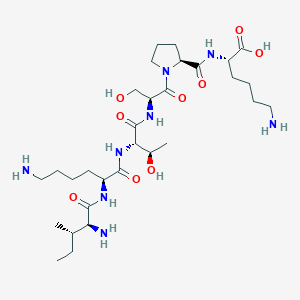
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
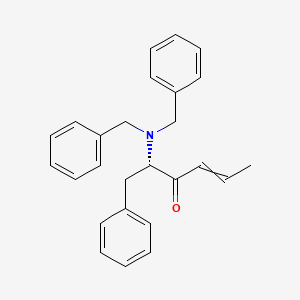
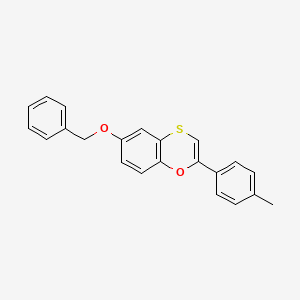
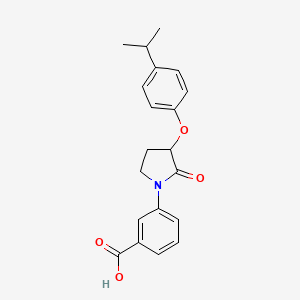
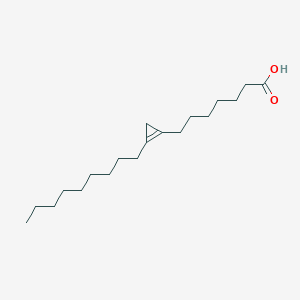
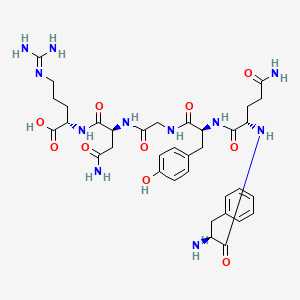
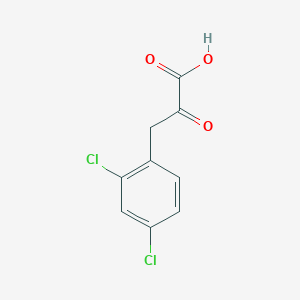
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
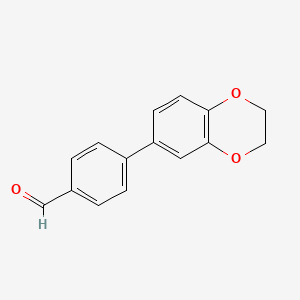
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
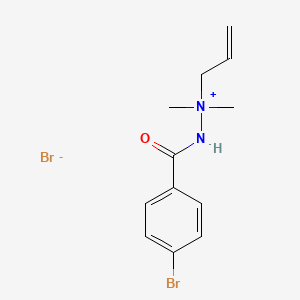
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)
